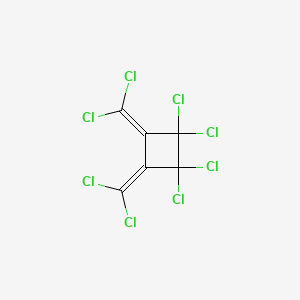
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane is a chemical compound with the molecular formula C6Cl8 It is known for its unique structure, which includes multiple chlorine atoms attached to a cyclobutane ring
Preparation Methods
The synthesis of 1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane involves several steps. One common method includes the reaction of cyclobutane derivatives with chlorinating agents under controlled conditions. Industrial production methods often utilize large-scale chlorination processes to achieve high yields of the compound .
Chemical Reactions Analysis
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex chlorinated compounds.
Biology: Research studies have explored its potential as a biochemical probe to study enzyme interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms allow it to form strong bonds with target molecules, influencing their activity and function. Pathways involved in these interactions include covalent bonding and non-covalent interactions .
Comparison with Similar Compounds
1,1,2,2-Tetrachloro-3,4-bis(dichloromethylene)cyclobutane can be compared with other chlorinated cyclobutane derivatives:
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane: This compound has fewer chlorine atoms and exhibits different reactivity and applications.
3,4-Bis(dichloromethylene)-1,2-dichloro-1-cyclobutene: Another similar compound with distinct structural and chemical properties.
The uniqueness of this compound lies in its high chlorine content and the resulting chemical stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
1680-65-5 |
|---|---|
Molecular Formula |
C6Cl8 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
1,1,2,2-tetrachloro-3,4-bis(dichloromethylidene)cyclobutane |
InChI |
InChI=1S/C6Cl8/c7-3(8)1-2(4(9)10)6(13,14)5(1,11)12 |
InChI Key |
WNYCWKSFQDZCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(Cl)Cl)C(=C(Cl)Cl)C(C1(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















